molecular formula C13H15BrO2 B14430219 (4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone CAS No. 81066-16-2

(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone

Cat. No.: B14430219
CAS No.: 81066-16-2
M. Wt: 283.16 g/mol
InChI Key: LOEXZFSLAOGCLR-UHFFFAOYSA-N
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Description

(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is an organic compound with the molecular formula C13H15BrO2 It is a member of the cyclohexyl phenyl methanones class and is characterized by the presence of a bromine atom, a hydroxyl group, and a cyclohexyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone can be synthesized through the reaction of cyclohexanecarbonyl chloride with m-bromophenol in the presence of aluminum chloride. The reaction is typically carried out without a solvent at a temperature of 120°C for 1-2 hours, yielding the product in 57-64% yield . Another method involves the Fries rearrangement of m-bromophenyl cyclohexanecarboxylate with aluminum chloride at 100°C for 1 hour, achieving a yield of 71% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of aluminum chloride as a catalyst and the high-temperature conditions are typical of industrial organic synthesis processes.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is unique due to the presence of a cyclohexyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and can lead to unique reactivity and applications.

Properties

CAS No.

81066-16-2

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

(4-bromo-2-hydroxyphenyl)-cyclohexylmethanone

InChI

InChI=1S/C13H15BrO2/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9,15H,1-5H2

InChI Key

LOEXZFSLAOGCLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Br)O

Origin of Product

United States

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